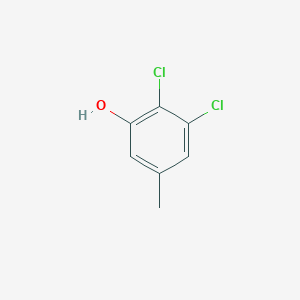

2,3-Dichloro-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLNKPCIONBENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 5 Methylphenol and Its Analogues

Established Synthetic Pathways for Substituted Phenols

Traditional methods for synthesizing substituted phenols often involve the transformation of pre-functionalized aromatic rings. These pathways are well-documented and remain relevant in many synthetic applications.

Hydroxylation Reactions of Halogenated Aromatic Precursors

The direct conversion of halogenated aromatic compounds to phenols is a fundamental and widely utilized synthetic strategy. nih.gov This approach is particularly valuable for producing halogenated phenols where the halide substituents can be retained. nih.gov Metal-catalyzed reactions are often employed to facilitate this transformation. For instance, copper-based catalysts have shown promise in the hydroxylation of aryl halides due to their high activity and relatively low cost. nih.gov

One notable method involves the use of an atomically dispersed copper catalyst (Cu–ZnO–ZrO2) for the selective hydroxylation of aryl iodides under mild conditions. nih.gov This system operates without the need for additional organic ligands or an inert atmosphere, making it a practical and scalable option. nih.gov The reaction proceeds efficiently with a variety of substrates, including those with electron-donating and electron-withdrawing groups, to yield the corresponding phenols in good to excellent yields. rsc.org The high selectivity of this catalytic system for the iodide functional group allows for the synthesis of complex halogenated phenols. nih.govrsc.org

Palladium-catalyzed reactions have also been developed for the synthesis of phenols from aryl halides. beilstein-journals.org A method developed by Buchwald and co-workers utilizes a palladium catalyst with a biphenylphosphine ligand to convert a wide range of aryl bromides and chlorides to their corresponding phenols. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed Hydroxylation of Aryl Halides

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu–ZnO–ZrO2 | Aryl Iodide | NaOH | DMSO/H2O | 110 | Good to Excellent | rsc.org |

| Pd2dba3 / L1 or L2 | Aryl Bromide/Chloride | KOH | 1,4-Dioxane/H2O | 100 | High | beilstein-journals.org |

| CuSO4·5H2O / L-sodium ascorbate | Aryl Iodide | KOH | - | 120 | Moderate | beilstein-journals.org |

| CuI / 5-bromo-2-(1H-imidazol-2-yl)pyridine | Aryl Bromide | - | t-BuOH–DMSO–H2O | 120 | Good to Excellent | beilstein-journals.org |

Directed Metalation Strategies in Phenol (B47542) Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the site-specific functionalization of aromatic compounds. nih.gov This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position on the aromatic ring. acs.orguvm.edu The resulting aryl anion can then react with an electrophile to introduce a new substituent. nih.gov

The aryl O-carbamate group is a particularly effective DMG in DoM chemistry. acs.org For example, an aryl N,N-diethyl-O-carbamate can direct lithiation to the ortho position. Subsequent reaction with an electrophile and cleavage of the carbamate (B1207046) group yields the ortho-substituted phenol. acs.orgorganic-chemistry.org This method provides a regioselective route to a variety of substituted phenol derivatives. acs.org While highly effective for many substrates, challenges can arise with aromatic compounds bearing multiple oxygen substituents, as proton transfer from a neighboring group can quench the desired aryllithium species. nih.gov

Advanced Synthetic Approaches Utilizing Oxidative Reagents

More recent synthetic methodologies leverage powerful oxidative reagents and catalytic systems to achieve the synthesis of phenols, often with enhanced efficiency and under milder conditions.

Applications of Dicyanobenzoquinone Derivatives (e.g., DDQ) in Phenol Functionalization

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a potent oxidant widely used in organic synthesis. sigmaaldrich.comresearchgate.netrsc.org It is particularly effective in dehydrogenation reactions, converting alcohols, phenols, and steroid ketones to their oxidized counterparts. chemicalbook.comwikipedia.org DDQ can also be utilized for the functionalization of phenolic rings. In a methanolic solution, DDQ can react with phenols at room temperature to introduce substituents onto the phenolic ring through oxidative dimerization via C-O or C-C coupling. rsc.org

DDQ operates through a hydride transfer mechanism, where it accepts a hydride from the substrate, followed by proton transfer to the resulting phenolate (B1203915) ion. rsc.org This versatile reagent has been employed in a wide range of applications, including the deprotection of various functional groups and the synthesis of heterocyclic compounds. sigmaaldrich.comchemicalbook.com

Catalytic Hydroxylation Systems for Chlorinated Aromatics

The catalytic hydroxylation of chlorinated aromatics presents a significant challenge due to the stability of the C-Cl bond. However, advancements in catalysis have led to the development of systems capable of facilitating this transformation. Vanadium-based catalysts, for instance, have been investigated for the oxidation of chlorinated aromatics. rsc.org V2O5/TiO2-based catalysts have shown high performance in the oxidation of these compounds. rsc.org

A synergistic hydrolysis-oxidation strategy has been developed using VOx/TiO2 catalysts doped with CeOx and WOx for the efficient catalytic elimination of chlorinated aromatics at low temperatures. nih.govacs.org This system promotes the cleavage of the C-Cl bond and subsequent hydroxylation. The presence of water can enhance the catalytic activity by providing a source of highly reactive hydroxyl radicals. acs.org Bimetallic oxides, such as Co-Cr oxides derived from layered double hydroxides, have also demonstrated high activity for the oxidation of chlorinated aromatics like 1,2-dichlorobenzene. rsc.orgrsc.org

Derivatization Strategies for 2,3-Dichloro-5-methylphenol

Derivatization is a crucial technique for the analysis and further functionalization of phenols. For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), phenols are often converted into more volatile and thermally stable derivatives. tcichemicals.com Common derivatizing reagents include silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.comresearchgate.net Acetylation with acetic anhydride (B1165640) is another common method to increase the volatility and improve the chromatographic behavior of phenols. gcms.cz

For synthetic purposes, the hydroxyl group of this compound can be converted into other functional groups to create a variety of derivatives. For example, etherification or esterification reactions can be performed to modify the phenolic hydroxyl group. These derivatization reactions expand the utility of this compound as a building block in the synthesis of more complex molecules. The derivatization of phenols with reagents like 2,4,5,6-pentafluorobenzyl bromide can also be used to enhance their detection in analytical methods. asianpubs.org

Synthesis of Schiff Base Ligands Incorporating Dichloromethylphenol Moieties

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group). impactfactor.orgnanobioletters.com These ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. impactfactor.org The synthesis of Schiff bases incorporating dichloromethylphenol moieties generally involves the reaction of a dichlorinated salicylaldehyde (B1680747) or a related ketone with a primary amine.

A common synthetic route involves refluxing an ethanolic solution of the dichlorinated phenol derivative and an appropriate amine. ijrpc.comjmchemsci.com For instance, a Schiff base can be prepared by the condensation of 3,5-dichlorosalicylaldehyde (B181256) with an amino compound like 2-amino-4-chlorobenzoic acid. ijrpc.com The reaction mixture is typically refluxed for several hours. ijrpc.com In some procedures, a few drops of a catalyst like glacial acetic acid are added to facilitate the reaction. jmchemsci.com After refluxing, the solution is cooled, leading to the precipitation of the Schiff base product. ijrpc.com The resulting solid is then collected by filtration, washed with a suitable solvent like cold ethanol (B145695) or diethyl ether, and often recrystallized to achieve high purity. impactfactor.orgijrpc.com

The general mechanism for Schiff base formation can be acid-catalyzed or base-catalyzed. In an acidic medium, the reaction proceeds through the protonation of the carbonyl group, followed by a nucleophilic attack from the amine. A basic medium can accelerate the nucleophilic attack, leading to a rapid formation of the Schiff base. sci-hub.se

Several studies have detailed the synthesis of specific Schiff base ligands derived from dichlorinated phenols. For example, the ligand [(E)-2,4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] was prepared by reacting 1-(3,5-dichloro-2-hydroxyphenyl) ethanone (B97240) with 4-chloroaniline. nanobioletters.com Similarly, the Schiff base 2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl) imino) methyl) phenol was synthesized from 3,5-dichloro-2-hydroxybenzaldehyde and 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in ethanol with a catalytic amount of glacial acetic acid.

The table below summarizes the synthesis of various Schiff base ligands incorporating dichlorophenol moieties.

| Schiff Base Ligand Name | Carbonyl Precursor | Amine Precursor | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| (E)-2-(((2,5-dichlorophenyl)imino)methyl)phenol (DCSS) | Salicylaldehyde | 2,5-dichloroaniline | Absolute Ethanol | Reflux for 3 hours with glacial acetic acid catalyst | jmchemsci.com |

| Schiff base of 3,5-dichlorosalicylaldehyde and 2-amino-4-chlorobenzoic acid | 3,5-dichlorosalicylaldehyde | 2-amino-4-chlorobenzoic acid | Ethanol | Reflux for 2-3 hours | ijrpc.com |

| [(E)-2,4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] | 1-(3,5-dichloro-2-hydroxyphenyl) ethanone | 4-chloroaniline | Not specified | Standard condensation reaction | nanobioletters.com |

| 2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl) imino)methyl) phenol | 3,5-dichloro-2-hydroxybenzaldehyde | 5-amino-1,3,4-thiadiazole-2-thiol | Ethanol | Stirred for 3-4 hours with glacial acetic acid catalyst |

Formation of Metal Complexes with this compound-Derived Ligands

Schiff base ligands containing donor atoms like nitrogen (from the azomethine group) and oxygen (from the phenolic hydroxyl group) are excellent chelating agents for a wide range of metal ions. nanobioletters.comijrpc.com The formation of metal complexes typically involves reacting the synthesized Schiff base ligand with a metal salt in a suitable solvent. sci-hub.se

The general procedure for synthesizing these metal complexes consists of mixing an ethanolic solution of the Schiff base ligand with an ethanolic or aqueous solution of the respective metal salt, often a chloride or nitrate (B79036) salt. ijrpc.comijarsct.co.in The mixture is then refluxed for several hours, during which the complex precipitates out of the solution. ijarsct.co.in The resulting colored solid product is filtered, washed with the solvent to remove any unreacted starting materials, and dried. ijrpc.com

A variety of transition metal complexes have been synthesized using Schiff base ligands derived from dichlorinated phenols. Metals such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), Palladium(II), Cadmium(II), and Iron(II) have been successfully incorporated. nanobioletters.comijrpc.com Characterization studies, including infrared (IR) spectroscopy, confirm the coordination of the metal ion to the ligand. A shift in the characteristic IR bands for the C=N (azomethine) and C-O (phenolic) groups upon complexation indicates that the ligand coordinates to the metal ion through the azomethine nitrogen and the phenolic oxygen atoms, acting as a bidentate ligand. nanobioletters.com

The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), where two ligand molecules coordinate to a single metal ion. nanobioletters.comijrpc.com Depending on the metal ion and the specific ligand structure, the resulting complexes can adopt various geometries, such as octahedral or square planar. ijrpc.comekb.eg For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base derived from 3,5-dichlorosalicylaldehyde were reported to have an octahedral geometry. ijrpc.com In another study, complexes of a Schiff base derived from 1-(3,5-dichloro-2-hydroxyphenyl) ethanone with various metals were also synthesized, with the ligand acting as a bidentate chelate. nanobioletters.com

The table below provides details on the formation of various metal complexes from dichlorophenol-derived Schiff base ligands.

| Schiff Base Ligand | Metal Ion(s) | Metal Salt | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Schiff base of 3,5-dichlorosalicylaldehyde and 2-amino-4-chlorobenzoic acid | Co(II), Ni(II), Cu(II), Zn(II) | Metal Chlorides | 1:2 | Octahedral | ijrpc.com |

| [(E)-2,4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | Metal Nitrates | 2:1 (Ligand:Metal) | Not specified for all, bidentate coordination | nanobioletters.com |

| 2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl) imino)methyl) phenol | Cu(II), Zn(II), Cd(II) | Metal Nitrates | 1:2 | Not specified | |

| 2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl) imino)methyl)phenol | Pd(II) | Palladium Nitrate | 1:2 | Octahedral | ijarsct.co.in |

Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 5 Methylphenol

Comprehensive Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2,3-Dichloro-5-methylphenol, the spectrum is expected to be characterized by distinct bands corresponding to its hydroxyl, methyl, and chloro functional groups, as well as the vibrations of the aromatic ring.

The O-H stretching vibration is typically observed as a broad, strong band, the position of which is sensitive to hydrogen bonding. Aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. The carbon-carbon stretching vibrations within the aromatic ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H in-plane bending vibrations are also characteristic. Finally, the carbon-chlorine (C-Cl) stretching vibrations are expected to produce strong absorptions in the lower frequency region of the mid-infrared spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3600-3200 | O-H Stretch | Strong, Broad |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| ~2960-2850 | Methyl C-H Stretch | Medium to Weak |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium to Strong |

| ~1420 | O-H In-plane Bend | Medium |

| ~1220 | C-O Stretch | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopic Characterization

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in molecular polarizability tend to be strong in Raman spectra, whereas asymmetric vibrations involving a large dipole moment change are strong in IR.

For this compound, the symmetric "breathing" mode of the aromatic ring is expected to be a prominent feature in the FT-Raman spectrum. The C-Cl and C-C stretching vibrations are also anticipated to be strong. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.

Table 2: Predicted FT-Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Strong |

| ~2925 | Methyl C-H Stretch | Strong |

| ~1600 | Aromatic C=C Stretch | Medium |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, three distinct types of protons are present: two aromatic protons, three methyl protons, and one hydroxyl proton.

The two aromatic protons are not chemically equivalent and are expected to appear as two distinct signals in the aromatic region of the spectrum. Due to spin-spin coupling, they would likely appear as doublets. The methyl group protons would produce a single, sharp signal (a singlet) in the aliphatic region. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (at C4/C6) | ~6.8 - 7.2 | Doublet |

| Aromatic H (at C6/C4) | ~6.7 - 7.1 | Doublet |

| Phenolic OH | ~4.5 - 7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the molecule's asymmetry, all seven carbon atoms in this compound are chemically unique and are therefore expected to produce seven distinct signals.

The chemical shifts are influenced by the attached atoms. The carbon atom bonded to the electronegative oxygen (C1) will be significantly downfield. The carbons bonded to chlorine (C2, C3) will also be downfield compared to the other ring carbons. The carbon bearing the methyl group (C5) and the carbons attached to hydrogen (C4, C6) will have shifts influenced by the combined electronic effects of all substituents. The methyl carbon itself will appear at the highest field (lowest ppm value).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | ~152 |

| C2 (-Cl) | ~128 |

| C3 (-Cl) | ~133 |

| C4 | ~125 |

| C5 (-CH₃) | ~139 |

| C6 | ~116 |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals.

Substituted benzenes typically exhibit two main absorption bands. The E-band (or E2-band) is a high-intensity absorption usually found at shorter wavelengths, while the B-band (benzenoid band) is a lower-intensity absorption at longer wavelengths and often shows fine vibrational structure. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The chloro, hydroxyl, and methyl groups are all expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene (B151609).

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Band | Transition | Predicted λₘₐₓ (nm) |

|---|---|---|

| E2-Band | π → π* | ~210 - 225 |

Analysis of Electronic Transitions and Absorption Spectra

Specific experimental data detailing the electronic transitions and UV-Vis absorption spectra for this compound are not available in the reviewed scientific literature. The analysis of such spectra would typically involve identifying the wavelengths of maximum absorption (λmax) and assigning them to specific electronic transitions within the molecule, such as π → π* and n → π* transitions, which are characteristic of chromophores like the substituted benzene ring. tanta.edu.eglibretexts.orguomustansiriyah.edu.iq The intensity and position of these bands are influenced by the substitution pattern of the chloro and methyl groups on the phenol (B47542) ring. umb.eduncsu.edu

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

There are no published TD-DFT studies specifically focused on predicting the electronic spectrum of this compound. This computational method is a powerful tool for corroborating experimental spectra by calculating excitation energies and oscillator strengths. wikipedia.orgrsc.org Such a study would involve optimizing the molecule's geometry and then using a selected functional (e.g., B3LYP, CAM-B3LYP) and basis set to simulate the UV-Vis spectrum. mdpi.comnih.govresearchgate.net The results would provide theoretical absorption wavelengths and identify the molecular orbitals involved in the principal electronic transitions. mdpi.com However, without a dedicated computational study, these theoretical data points remain undetermined for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

A single-crystal X-ray diffraction study for this compound has not been reported in the searched literature. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orguhu-ciqso.es A successful analysis would yield a crystallographic information file (CIF) containing key data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the atomic coordinates, from which all bond lengths, bond angles, and torsion angles of the molecule can be accurately determined. fzu.czkrossing-group.de

Theoretical and Computational Chemistry of 2,3 Dichloro 5 Methylphenol

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. researchgate.netimist.ma By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency, making it suitable for studying substituted phenols. researchgate.net Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

The first step in the computational analysis of 2,3-dichloro-5-methylphenol is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable or equilibrium conformation. researchgate.netresearchgate.net The optimization of the molecular structure is crucial as all other theoretical calculations are based on this minimized energy structure. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (Illustrative) Note: Data for a similar molecule, 2,6-dichloro-4-fluorophenol, calculated at the B3LYP/6-311+G(d,p) level, is presented for illustrative purposes as specific data for this compound was not found in the reviewed literature. researchgate.net

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-O | 1.35 |

| O-H | 0.96 | |

| C-Cl | 1.74 | |

| C-C (ring) | 1.38 - 1.40 | |

| Bond Angles (°) | C-O-H | 109.5 |

| C-C-Cl | 120.0 | |

| C-C-C (ring) | 118 - 122 |

Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. researchgate.net

For a complex molecule like this compound, which has 17 atoms, a total of 3N-6 = 45 normal modes of vibration are expected. wuxiapptec.com A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a particular vibrational mode, allowing for an unambiguous assignment of the spectral bands. nih.gov For example, characteristic frequencies for phenols include O-H stretching, C-O stretching, and various ring C-C stretching and C-H bending modes. researchgate.net The presence of chlorine and methyl groups introduces additional vibrational modes, such as C-Cl stretching and CH3 group vibrations.

Table 2: Illustrative Vibrational Frequencies and PED for a Substituted Phenol Note: This table presents typical vibrational modes and frequency ranges for substituted phenols based on DFT studies of similar compounds. Specific calculated values for this compound are not available in the cited literature.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary PED Contribution |

|---|---|---|

| O-H Stretching | 3500-3600 | ν(O-H) |

| C-H Stretching (Aromatic) | 3000-3100 | ν(C-H) |

| C-C Stretching (Ring) | 1400-1600 | ν(C-C) |

| O-H Bending | 1300-1400 | δ(O-H) |

| C-O Stretching | 1200-1300 | ν(C-O) |

| C-Cl Stretching | 600-800 | ν(C-Cl) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.maresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. csic.es Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. imist.ma This makes the oxygen atom a primary site for hydrogen bonding and interaction with electrophiles. The aromatic ring itself will exhibit a complex potential landscape, influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the methyl group. The chlorine atoms would also show regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of strong positive potential. dtic.mil

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comworldscientific.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. csic.esirjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting the electron-donating character of this moiety. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing chlorine atoms. DFT calculations for similar molecules provide insight into the expected energy values. worldscientific.comtandfonline.com

Evaluation of Molecular Electrostatic Potential (MEP) Maps

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (E_HOMO and E_LUMO), a range of quantum chemical descriptors, also known as global reactivity indices, can be calculated. These parameters provide a quantitative measure of the molecule's stability and reactivity. eurjchem.com

Based on the energies of the HOMO and LUMO, several key descriptors can be derived to characterize the chemical behavior of this compound. irjweb.comtandfonline.com

Ionization Potential (IP): Approximated as I ≈ -E_HOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (EA): Approximated as A ≈ -E_LUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ): Defined as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. irjweb.com

These descriptors collectively provide a comprehensive picture of the molecule's electronic structure and reactivity, helping to predict how this compound will interact with other chemical species. acs.org

Table 3: Global Chemical Descriptors (Illustrative) Note: The values in this table are conceptual and based on typical ranges observed for similar chlorinated phenol compounds in DFT studies. irjweb.comtandfonline.com They serve to illustrate the application of these descriptors.

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | - | ~ -6.5 eV |

| E_LUMO | - | ~ -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 eV |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 eV |

| Electron Affinity (A) | -E_LUMO | ~ 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |

| Chemical Softness (S) | 1 / η | ~ 0.4 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.2 eV |

Natural Bond Orbital (NBO) Analysis of Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing deep insights into bonding interactions, charge transfer, and resonance effects. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, bonding orbitals (σ and π), and antibonding orbitals (σ* and π*).

For this compound, an NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π-system of the benzene (B151609) ring. The key interactions to be investigated are the hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. The stabilization energy, E(2), associated with these interactions is a primary output of NBO analysis and indicates the strength of the electron delocalization.

Key potential hyperconjugative interactions in this compound that NBO analysis would elucidate include:

LP(O) → π(C-C):* Delocalization of an oxygen lone pair into the antibonding π-orbitals of the aromatic ring, which is characteristic of phenols and contributes significantly to their chemical properties.

LP(Cl) → σ(C-C):* Interactions of chlorine lone pairs with the antibonding σ-orbitals of the ring carbons.

π(C=C) → π(C=C):* Intramolecular charge transfer within the benzene ring, defining its aromatic character and stability.

While specific E(2) values for this compound are not available in the reviewed literature, the analysis would provide a quantitative basis for understanding the electronic effects of the chloro and methyl substituents on the phenol ring.

Investigation of Electronic Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as that from a laser. At the molecular level, this is quantified by the polarizability (α) and the first (β), second (γ), and higher-order hyperpolarizabilities.

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for materials with potential applications in technologies like frequency doubling. Molecules with significant NLO properties often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer (ICT).

For this compound, the hydroxyl group (-OH) acts as an electron donor, while the chlorine atoms are electron-withdrawing. This arrangement, mediated by the π-system of the benzene ring, could lead to NLO activity. Computational chemistry, particularly Density Functional Theory (DFT), is a standard method for calculating the first hyperpolarizability. The calculation involves computing the components of the β tensor.

A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with higher β values, as it indicates easier electronic transitions. Although specific calculated values for the polarizability and first hyperpolarizability of this compound are not present in the searched literature, a theoretical study would provide the data shown in the conceptual table below.

Conceptual Table of Calculated NLO Properties for this compound No actual data is available; this table is for illustrative purposes only.

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | µ | Value |

| Mean Polarizability | <α> | Value |

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Phenols, like this compound, can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one).

For most simple phenols, the aromatic phenol form is overwhelmingly more stable than the non-aromatic keto forms due to the significant stabilization energy of the aromatic ring. However, substitution patterns and environmental factors like solvent can influence the relative stabilities. Computational methods are frequently used to investigate the thermodynamics of such equilibria by calculating the relative energies (and Gibbs free energies) of the different tautomers.

A theoretical study on this compound would determine the relative stabilities of its potential tautomers. It is strongly expected that the phenolic form would be the most stable. The energy difference between the tautomers provides the equilibrium constant for the isomerization process. While studies on other heterocyclic systems show that intramolecular proton transfer barriers can be high, intermolecular pathways, often mediated by solvent molecules, can facilitate the process.

Conceptual Table of Relative Stabilities of this compound Tautomers No actual data is available; this table is for illustrative purposes only.

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| This compound | Phenol Form | 0 (Reference) |

| 2,3-Dichloro-5-methylcyclohexa-2,4-dien-1-one | Keto Form 1 | Value > 0 |

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Advanced Computational Methodologies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Polarizable Continuum Models (PCMs) are a class of computational methods used to simulate these solvent effects without the high computational cost of explicitly modeling individual solvent molecules.

In a PCM calculation, the solute molecule is placed in a cavity within a continuous medium characterized by its dielectric constant (ε). The model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum, providing insights into how a solvent stabilizes or destabilizes the molecule and influences its properties like electronic spectra, reaction rates, and tautomeric equilibria.

For this compound, applying a PCM would allow for the theoretical investigation of:

Solvatochromic shifts: Changes in UV-Vis absorption spectra in different solvents.

Solvent effects on NLO properties: How the first hyperpolarizability (β) changes as a function of solvent polarity.

Solvent influence on tautomeric equilibrium: The relative stability of phenol vs. keto forms can be re-evaluated in solvents of varying polarity.

Different PCM variants, such as the Conductor-like Screening Model (COSMO), have been developed to improve accuracy and handle specific chemical problems.

Statistical thermodynamics bridges the gap between the microscopic properties of individual molecules, as calculated by quantum mechanics, and the macroscopic thermodynamic properties of the bulk material. By applying statistical mechanics principles to the output of computational chemistry calculations (such as vibrational frequencies and rotational constants), one can derive key thermodynamic functions.

For this compound, a standard frequency calculation using a method like DFT provides the necessary inputs to compute these properties. The primary thermodynamic properties that can be derived include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder, calculated from translational, rotational, vibrational, and electronic contributions.

Gibbs Free Energy (G): A crucial value for predicting the spontaneity of reactions and the position of chemical equilibria (G = H - TS).

These calculations are fundamental for predicting reaction thermochemistry, equilibrium constants, and understanding the stability of the molecule under different temperature and pressure conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| Benzene |

| Dichlorophene |

| Neostigmine |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Acetone |

| Pyridine |

| Uracil |

| Chloroform |

| Tetrahydrofuran |

| Ethanol (B145695) |

| Methanol |

Environmental Transformation and Fate of 2,3 Dichloro 5 Methylphenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of 2,3-dichloro-5-methylphenol, primarily through the action of light and powerful oxidizing agents.

Photochemical transformation, or photolysis, is a significant abiotic pathway for the degradation of phenolic compounds in sunlit surface waters and on soil surfaces. This process can occur through two primary mechanisms: direct photolysis and indirect photolysis.

Direct Photolysis : In this process, the this compound molecule directly absorbs ultraviolet (UV) or solar radiation, leading to an excited state. This electronically excited molecule can then undergo various reactions, such as homolytic cleavage of the carbon-chlorine (C-Cl) bond, resulting in dechlorination. The photolysis of related compounds like p,p'-DDT has been shown to proceed through dechlorination and the formation of various breakdown products upon irradiation. annualreviews.org For phenolic compounds, direct photolysis can also involve photoionization and deprotonation. core.ac.uk

Indirect Photolysis (Sensitized Photolysis) : This mechanism involves other chemical species present in the environment, known as photosensitizers, which absorb light and transfer the energy to the target molecule or generate reactive species. In natural waters, key photosensitizers include chromophoric dissolved organic matter (CDOM), nitrate (B79036), and nitrite. unito.it Irradiation of these sensitizers produces highly reactive transient species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•). unito.it These reactive species can then attack the this compound molecule, initiating its degradation. For example, the photochemical transformation of phenolic compounds can be initiated by reaction with photogenerated •NO₂ radicals, leading to nitrated derivatives like 4-chloro-2-methyl-6-nitrophenol (B157164) from 4-chloro-2-methylphenol (B52076). core.ac.uk The photocatalyst 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been shown to initiate the oxygenation of benzene (B151609) to phenol (B47542) under visible light through photoinduced electron transfer. researchgate.netthieme-connect.de

The rate and products of photochemical degradation are influenced by environmental conditions such as pH, the presence of sensitizers, and the matrix (e.g., water, soil). unl.ptresearchgate.net Studies on dichlorophen (B75788) (a related dichlorinated phenol) on sand surfaces showed that the degradation rate is influenced by the type of sand, with photoproducts resulting from reduction reactions. researchgate.net

Advanced Oxidation Processes (AOPs) are a group of environmental remediation technologies designed to degrade persistent organic pollutants in water and wastewater. scientific.netarizona.edu These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO₂, water, and inorganic ions. d-nb.infonih.govresearchgate.net

Several AOPs are effective for the degradation of chlorinated phenols:

Fenton and Photo-Fenton Reactions : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov The efficiency of this process can be significantly enhanced by UV-visible light irradiation (photo-Fenton), which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, generating additional •OH radicals and sustaining the catalytic cycle. nih.govkirj.ee The photo-Fenton process has been shown to completely mineralize chlorophenols. kirj.ee

H₂O₂/UV Oxidation : This process involves the photolysis of hydrogen peroxide by UV radiation (λ ≤ 400 nm) to generate hydroxyl radicals. ub.edu It is a well-established method for destroying chlorophenols and other chlorinated compounds in water. kirj.eeub.edu The main drawback is the potential for other dissolved substances to absorb UV light, reducing the process efficiency. ub.edu

Ozonation-Based Processes : Ozone (O₃) can be used alone or in combination with other oxidants like H₂O₂ (peroxone process) or UV light to generate hydroxyl radicals. d-nb.infokirj.eenih.gov Ozonation at elevated pH (>8.5) also accelerates the decomposition of ozone into •OH radicals. kirj.ee Combinations of ozone and UV radiation are often highly efficient in eliminating phenols and reducing total organic carbon (TOC). nih.gov

Heterogeneous Photocatalysis : This process typically uses a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂). When illuminated with UV light of sufficient energy, TiO₂ generates electron-hole pairs. The holes can react with water or hydroxide (B78521) ions to form •OH radicals, which then degrade the pollutant. sci-hub.semdpi.com Studies have shown that TiO₂ is effective in the photocatalytic degradation of various substituted phenols, including chlorophenols and methylphenols. sci-hub.secapes.gov.br

These AOPs offer a promising alternative for treating water contaminated with recalcitrant compounds like this compound, which are often resistant to conventional biological treatments. d-nb.infonih.gov

Table 1: Overview of Advanced Oxidation Processes (AOPs) for Chlorophenol Degradation

| AOP Type | Oxidizing Agent(s) / Catalyst | Primary Reactive Species | Key Features | Citations |

|---|---|---|---|---|

| Fenton | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | Fast, low cost, easy to operate at room temperature. | nih.gov |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible Light | Hydroxyl Radical (•OH) | Higher efficiency than Fenton due to photoreduction of Fe³⁺. | kirj.ee |

| H₂O₂/UV | H₂O₂, UV Light | Hydroxyl Radical (•OH) | Effective for various chlorinated compounds; performance can be affected by water turbidity. | kirj.eeub.edu |

| Ozonation | Ozone (O₃), often with high pH, H₂O₂, or UV Light | Ozone (O₃), Hydroxyl Radical (•OH) | Combinations with UV or H₂O₂ are highly efficient for phenol removal and TOC reduction. | d-nb.infonih.gov |

| TiO₂ Photocatalysis | TiO₂, UV Light | Hydroxyl Radical (•OH) | Uses a semiconductor catalyst; effective for a wide range of substituted phenols. | sci-hub.secapes.gov.br |

Photochemical Transformation Mechanisms

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic activities of microorganisms, including bacteria, fungi, and algae, to transform or mineralize organic pollutants. This is often considered a cost-effective and environmentally friendly approach to remediation. researchgate.net

Bacteria have evolved diverse metabolic pathways to utilize chlorinated and methylated phenols as sources of carbon and energy. researchgate.netd-nb.info The degradation of compounds like this compound typically proceeds through a series of enzymatic reactions.

Aerobic Degradation: Under aerobic conditions, the initial step is often the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This reaction converts the chlorophenol into a corresponding chlorocatechol. researchgate.netd-nb.info For this compound, this would likely lead to the formation of a dichloromethyl-catechol. Following this initial activation, the aromatic ring is cleaved by dioxygenase enzymes. Two main ring-fission pathways are common for chlorocatechols:

Modified ortho-Cleavage Pathway : The chlorocatechol ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. d-nb.info This leads to the formation of a chlorinated muconic acid derivative. Subsequent enzymatic steps involve the removal of chlorine atoms (dehalogenation) and further metabolism, eventually channeling the intermediates into central metabolic routes like the tricarboxylic acid (TCA) cycle. researchgate.netd-nb.info

meta-Cleavage Pathway : The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. ajbasweb.comasm.org While this pathway is common for methyl-substituted aromatics, it can be problematic for chlorinated ones. The cleavage of chlorocatechols can lead to the formation of reactive acylhalides, which can cause "suicide inactivation" of the cleaving enzyme. asm.org However, some bacteria have evolved mechanisms to overcome this issue. ajbasweb.com

Numerous bacterial genera, including Pseudomonas, Alcaligenes, Rhodococcus, and Comamonas, have been identified as capable of degrading various chlorophenols. d-nb.infoajbasweb.comasm.org

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are removed from the aromatic ring and replaced by hydrogen atoms. oregonstate.edu This process is of significant environmental importance because lesser chlorinated phenols are generally less toxic and more amenable to subsequent aerobic degradation. oregonstate.edu The process is often sequential, with highly chlorinated phenols being progressively dechlorinated to di- and mono-chlorinated congeners. oregonstate.edu For instance, anaerobic microbial consortia have been shown to dechlorinate pentachlorophenol (B1679276) through a series of tetrachloro-, trichloro-, and dichlorophenols. oregonstate.edu While specific pathways for this compound are not detailed, it is expected to undergo similar reductive dechlorination steps mediated by anaerobic bacteria such as Desulfitobacterium species. asm.org

Table 2: Key Bacterial Genera in Chlorophenol Degradation

| Bacterial Genus | Degradation Capability | Metabolic Pathway Notes | Citations |

|---|---|---|---|

| Pseudomonas | 4-Chlorophenol, 2-Chlorophenol (B165306) | Utilizes catechol and hydroquinone (B1673460) pathways; ortho- and meta-cleavage. | d-nb.infofrontiersin.org |

| Alcaligenes | 4-Chlorophenol, 2-Chlorophenol | Can use chlorophenols as a sole carbon source; often employs a meta-cleavage pathway. | d-nb.infoajbasweb.com |

| Rhodococcus | 4-Chlorophenol, 2-Chlorophenol, 3-Chlorophenol | Capable of mineralizing various monochlorophenols. | d-nb.info |

| Comamonas | 4-Chlorophenol, Methylphenols | Shows successive degradation of mixed substrates; contains meta-cleaving enzymes. | asm.org |

| Desulfitobacterium | Chlorinated Hydroquinones | Anaerobic reductive dehalogenation and dehydroxylation. | asm.org |

| Flavobacterium | Pentachlorophenol (PCP) | Aerobic degradation via tetrachlorohydroquinone. | pjoes.com |

Fungal Biotransformation: Fungi, particularly white-rot fungi and certain soil fungi, possess powerful extracellular enzyme systems capable of degrading a wide range of persistent organic pollutants, including chlorinated phenols. academicjournals.orgasm.org Fungi from genera such as Aspergillus, Hypholoma, and Phanerochaete are known for their degradative abilities. academicjournals.orgasm.orgsci-hub.se

Aspergillus niger has been shown to transform various chlorinated aromatic compounds through reactions like hydroxylation and dechlorination. sci-hub.se

Fungi from the Hypholoma genus are not only capable of degradation but can also produce chlorinated aromatic metabolites themselves, such as 3,5-dichloro-p-anisyl alcohol. asm.orgekb.eg Under anaerobic conditions, this fungal metabolite can be biotransformed by other microbes into compounds like 2,6-dichlorophenol (B41786). asm.orgnih.gov

The aquatic fungus genus Kirschsteiniothelia has been identified as a producer of 3,3'-oxybis(2,4-dichloro-5-methylphenol), a complex molecule derived from chlorinated phenolic units. wikimedia.org

Algal Biotransformation: Microalgae also play a role in the remediation of phenolic compounds from wastewater, a process termed phycoremediation. ekb.eg Species from genera such as Chlorella, Scenedesmus, and Chlamydomonas have demonstrated the ability to metabolize and remove phenol and its chlorinated derivatives. ekb.egtandfonline.com

The mechanism of algal degradation involves the assimilation of the toxic compound, which is then used as a carbon source for growth and detoxified through enzymatic pathways. mdpi.com Studies have shown that Chlorella species can degrade 2-chlorophenol and 2,4-dinitrophenol, while Scenedesmus obliquus can also break down phenolic compounds. tandfonline.com The efficiency of removal depends on factors like the algal species, pollutant concentration, and environmental conditions such as pH and light. ekb.egoieau.fr

Bacterial Metabolism of Chlorinated Phenols and Methylphenols

Enzymatic Degradation Processes

The microbial breakdown of chlorinated phenols is a critical process for their removal from contaminated environments. This degradation is primarily an aerobic process driven by specific enzymes that initiate the destabilization and eventual fragmentation of the aromatic ring.

Role of Monooxygenases and Dioxygenases in Dechlorination and Aromatic Ring Cleavage

The initial and rate-limiting step in the aerobic biodegradation of many chlorinated aromatic compounds is the enzymatic hydroxylation of the benzene ring, a reaction frequently catalyzed by monooxygenases. ird.fromicsonline.org These enzymes incorporate one atom of molecular oxygen into the phenolic ring to form a dihydroxylated intermediate, typically a substituted catechol. ird.fr For instance, flavin-dependent monooxygenases, such as chlorophenol 4-monooxygenase, are known to catalyze the hydroxylation of various chlorophenols. omicsonline.org In some bacterial systems, such as in the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP), a 2,4-dichlorophenol hydroxylase first converts the molecule to 3,5-dichlorocatechol. d-nb.infooup.comcore.ac.uk This initial hydroxylation is crucial as it prepares the aromatic ring for subsequent cleavage.

Following the formation of a catechol intermediate, dioxygenase enzymes catalyze the fission of the aromatic ring. semanticscholar.org This is a vital step that destroys the aromaticity of the compound, leading to the formation of aliphatic acids that can be further metabolized by the microorganism. ajol.info There are two main classes of dioxygenases involved in this process:

Intradiol dioxygenases (e.g., catechol 1,2-dioxygenase) cleave the bond between the two hydroxyl groups of the catechol. semanticscholar.orgajol.info

Extradiol dioxygenases (e.g., catechol 2,3-dioxygenase) cleave the bond adjacent to one of the hydroxyl groups. asm.orgnih.gov

The specific type of dioxygenase utilized by a microorganism often depends on the substituents present on the aromatic ring. oup.com In the degradation of many polychlorinated phenols, monooxygenases may first catalyze a dehalogenation reaction via hydroxylation, which is then followed by ring cleavage. omicsonline.org For example, pentachlorophenol 4-monooxygenase initiates the degradation of pentachlorophenol by replacing a chlorine atom with a hydroxyl group. omicsonline.org This enzymatic machinery highlights a versatile microbial strategy to attack recalcitrant chlorinated compounds.

| Enzyme Class | Specific Enzyme Example | Function | Typical Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Monooxygenases | 2,4-Dichlorophenol Hydroxylase | Hydroxylation of the aromatic ring | 2,4-Dichlorophenol | 3,5-Dichlorocatechol | oup.comcore.ac.uk |

| Chlorophenol 4-monooxygenase | Hydroxylative dechlorination | 2,4,6-Trichlorophenol, Pentachlorophenol | Chlorinated hydroquinones | omicsonline.org | |

| Intradiol Dioxygenases | Catechol 1,2-dioxygenase | Aromatic ring cleavage (ortho) | Catechol, Chlorocatechols | cis,cis-Muconic acids | semanticscholar.orgajol.info |

| Extradiol Dioxygenases | Catechol 2,3-dioxygenase | Aromatic ring cleavage (meta) | Catechol, Methylcatechols | 2-Hydroxymuconic semialdehydes | asm.orgnih.gov |

Ortho- and Meta-Cleavage Pathways of Aromatic Ring Fission

Once a (substituted) catechol intermediate is formed, its aromatic ring is cleaved through one of two principal pathways: the ortho-cleavage pathway or the meta-cleavage pathway. ird.fr The selection of the pathway is generally dictated by the nature of the substituents on the aromatic ring. oup.com

The ortho-cleavage pathway (also known as the β-ketoadipate pathway) is typically employed for the degradation of chloroaromatic compounds. ajol.infooup.com In this pathway, a catechol 1,2-dioxygenase cleaves the ring between the two hydroxyl groups. ajol.info For example, the degradation of 2,4-DCP proceeds via 3,5-dichlorocatechol, which is then cleaved by an ortho-pathway enzyme to form 2,4-dichloro-cis,cis-muconate. nih.gov Subsequent enzymatic reactions involving cycloisomerases, hydrolases, and reductases lead to the removal of the chlorine atoms and the formation of intermediates of the tricarboxylic acid (TCA) cycle, allowing for complete mineralization. nih.gov This pathway is considered highly efficient for processing chlorinated catechols. ajol.info

The meta-cleavage pathway is generally favored for the degradation of non-halogenated and alkyl-substituted aromatic compounds, such as phenols and cresols. asm.orgoup.com This pathway is initiated by a catechol 2,3-dioxygenase, which cleaves the ring adjacent to the hydroxyl groups, forming a 2-hydroxymuconic semialdehyde. nih.gov

The degradation of a molecule like this compound, which contains both chlorine and methyl substituents, presents a metabolic challenge. Methyl-substituted aromatics are typically funneled into the meta pathway, while chloroaromatics are directed to the ortho pathway. asm.org The simultaneous induction of both pathways can lead to the formation of toxic dead-end metabolites if a substrate is channeled into the "wrong" pathway. asm.org For instance, the meta-cleavage of chlorocatechols can produce reactive acyl halides that inactivate the sensitive catechol 2,3-dioxygenase enzyme. asm.org Therefore, microorganisms that can degrade such mixed-substituent compounds often possess tightly regulated genetic systems or specialized enzymes that favor one pathway, typically the ortho pathway, to ensure complete and safe mineralization. core.ac.uk For example, in Alcaligenes eutrophus JMP 134, 5-chloro-3-methylcatechol (B1196421) (a metabolite of MCPA) is exclusively metabolized via the ortho-cleavage pathway, avoiding the unproductive meta-cleavage route. core.ac.uk

Environmental Persistence and Mobility Studies

The persistence and mobility of this compound in the environment are governed by its susceptibility to degradation and its interaction with soil and sediment matrices.

Assessment of Biodegradability and Recalcitrance

Chlorinated phenols are generally considered persistent and recalcitrant environmental pollutants. researchgate.netresearchgate.net Their biodegradability is highly dependent on the number and position of the chlorine substituents on the phenolic ring. researchgate.net In general, biodegradability decreases as the degree of chlorination increases.

Studies on dichlorophenol isomers show that their susceptibility to degradation can vary. For instance, the microalga Scenedesmus obliquus was able to degrade 2,3-dichlorophenol (B42519), which belongs to a group of dichlorophenols with one meta-positioned chlorine that are less susceptible to biodegradation compared to isomers without meta-chlorines (e.g., 2,4-DCP). The presence of a chlorine atom at a meta position is thought to require a higher energy for C-Cl bond cleavage, thus increasing the compound's recalcitrance. Compounds with two meta-chlorines, like 3,5-DCP, could not be biodegraded by this organism at all.

The presence of a methyl group can also influence degradation. While specific data for this compound is scarce, related compounds like 4-chloro-2-methylphenol are considered readily biodegradable under certain conditions. oecd.org However, the combination of multiple chlorine atoms and a methyl group can lead to complex degradation patterns and potential persistence if suitable microbial populations or degradation pathways are absent. asm.org Some chloromethylphenols are known to be biorefractory, meaning they resist degradation. core.ac.uk

Soil Adsorption and Leaching Characteristics (Mobility in Soil)

The mobility of a chemical in soil, which determines its potential to leach into groundwater, is largely controlled by its adsorption to soil particles. This is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, whereas a high Koc value signifies strong adsorption and low mobility. ecetoc.org

Phenolic compounds like this compound are weak acids, meaning their charge and, consequently, their adsorption behavior are pH-dependent. wfduk.orgnih.gov At environmental pH values below their acid dissociation constant (pKa), they exist predominantly in their neutral, undissociated form, which adsorbs more readily to soil organic matter. ecetoc.orgwfduk.org Above the pKa, they are in their anionic (phenolate) form, which is more water-soluble and less likely to adsorb to negatively charged soil particles.

Data for closely related compounds provides insight into the likely mobility of this compound.

2,4-Dichlorophenol has a reported log Koc of 2.54, suggesting low to moderate adsorption and potential for mobility. wfduk.org

4-Chloro-2-methylphenol has been found to have a low to negligible leaching potential, with Koc values lower than 300, indicating high potential mobility in soil. researchgate.net However, other studies show it is more strongly adsorbed in soil than its parent compound, the herbicide MCPA. pjoes.com

These values suggest that dichlorinated and methylated phenols generally exhibit moderate mobility in soil. Factors such as high soil organic matter content and lower pH would tend to decrease the mobility of this compound by promoting its adsorption. irost.ir Conversely, in soils with low organic content and alkaline pH, the compound would be more mobile and have a higher potential to leach into groundwater. pjoes.com

| Compound | Log Koc | Mobility Classification | Leaching Potential (GUS Index*) | Influencing Factors | Reference(s) |

|---|---|---|---|---|---|

| 2,4-Dichlorophenol | 2.54 | Low to Moderate | Low (<0.32) | pH, Organic Matter | wfduk.orgresearchgate.net |

| 4-Chloro-2-methylphenol | <2.48 (Koc <300) | Moderate to High | Low to Negligible (<0.32) | pH, Organic Matter, Soil Type | researchgate.netpjoes.com |

| 3-Methyl-4-chlorophenol | 2.81 | Moderate | Not Reported | pH, Organic Matter | nih.gov |

*GUS (Groundwater Ubiquity Score) is calculated from half-life (DT50) and Koc. A GUS score >2.8 indicates a high leaching potential, 1.8-2.8 is intermediate, and <1.8 is low. researchgate.net

Structure Activity Relationship Sar and Computational Modeling of Biological Interactions for 2,3 Dichloro 5 Methylphenol

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are pivotal for predicting the activity of novel compounds and for understanding the underlying mechanisms of action.

Predictive QSAR models for substituted phenols, including chlorinated variants, have been effectively developed by employing quantum chemical descriptors. imist.maut.eeresearchgate.net These descriptors, which are calculated using principles of quantum mechanics, quantify a molecule's electronic and geometric properties. For instance, studies on the toxicity of various phenols and anilines have utilized descriptors like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE), and dipole moment (µ) to build predictive models. imist.ma These models have proven successful in forecasting the toxicity of these compounds toward organisms such as Chlorella vulgaris and Tetrahymena pyriformis, highlighting the importance of these electronic parameters in biological interactions. imist.maresearchgate.net The geometries of these compounds are typically optimized using methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d)) to ensure the accuracy of the calculated descriptors. imist.ma

| Quantum Chemical Descriptor | Description | Relevance in QSAR |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and kinetic stability. bohrium.com |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and binding to polar sites on macromolecules. |

Development of Predictive Models using Quantum Chemical Descriptors

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, usually a protein, to form a stable complex. bohrium.com This technique is invaluable for visualizing and understanding the specifics of ligand-protein interactions.

Molecular docking simulations are utilized to evaluate the binding modes of small molecules like chlorophenols within the active sites of proteins. researchgate.netnih.govnih.gov These computational assessments can identify the key amino acid residues that interact with the ligand and characterize the nature of the binding, including hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com By analyzing multiple potential binding poses, researchers can gain a more accurate prediction of the experimentally observed binding mode. nih.gov For instance, considering a small number of distinct docking solutions has been shown to significantly improve the success rate of predicting the correct ligand-protein complex structure. nih.gov

The presence, type, and position of halogen substituents can profoundly impact a ligand's binding affinity and its selectivity for different protein targets. acs.orgmdpi.comnih.gov For 2,3-Dichloro-5-methylphenol, the two chlorine atoms can enhance its binding affinity compared to phenol (B47542) itself, due to increased hydrophobicity and the potential to form halogen bonds with protein backbone atoms, such as carbonyl oxygens. acs.orgnih.gov Halogen bonding is a directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a "σ-hole"). acs.org The strength of this interaction generally increases from chlorine to bromine to iodine. acs.org The specific 2,3-dichloro substitution pattern, combined with the 5-methyl group, creates a distinct structural and electronic profile that dictates its binding selectivity. researchgate.net Studies have shown that halogen substitution can significantly increase binding constants in protein-ligand interactions. mdpi.comnih.gov

| Interaction Type | Description | Role of Substituents on this compound |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The methyl group and the phenyl ring contribute to hydrophobic binding. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic center. | The two chlorine atoms can form halogen bonds with electron-donating atoms like oxygen in the protein's binding site. acs.orgnih.gov |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The efficient and selective synthesis of polychlorinated phenols is a continuing challenge in organic chemistry. Future research into 2,3-dichloro-5-methylphenol would benefit from leveraging modern synthetic strategies that have proven effective for analogous compounds.

Recent innovations include "one-pot" procedures that combine C-H activation/borylation with subsequent oxidation to produce phenols from readily available arenes. google.com For instance, a process utilizing an iridium catalyst for the borylation of arenes, followed by oxidation, allows for the synthesis of complex phenols without the need for isolating intermediate products. google.com Adapting such methodologies to a starting material like 1,2-dichloro-4-methylbenzene could provide a more direct and high-yield pathway to this compound, overcoming the limitations of classical multi-step syntheses.

Furthermore, advancements in chlorination techniques are critical. Research into the synthesis of related compounds, such as 2-sulfo-4,6-dichloro-5-methylphenol, involves controlled chlorination of a sulfonated precursor. prepchem.com This suggests that future synthetic routes for this compound could explore selective chlorination of 3-methylphenol or its derivatives, guided by advanced catalytic systems to ensure the desired regioselectivity.

Characterization will also see advancements. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry remain fundamental, future studies will likely employ more sophisticated methods. google.com Two-dimensional NMR techniques and high-resolution mass spectrometry will be essential for unambiguously confirming the isomeric purity of synthesized this compound and for identifying trace byproducts or environmental metabolites.

Table 1: Potential Future Synthesis Strategies for this compound

| Synthesis Strategy | Potential Starting Material | Key Advancement/Focus | Relevant Precedent |

| Catalytic Borylation/Oxidation | 1,2-dichloro-4-methylbenzene | "One-pot" synthesis, improved yield, reduced intermediate steps. google.com | Synthesis of 3,4-Dichloro-5-methylphenol (B13929385) from 2,3-dichlorotoluene (B105489). google.com |

| Selective Catalytic Chlorination | 3-Methylphenol | High regioselectivity to control the position of chlorine atoms. | Controlled chlorination used in the synthesis of other polychlorinated phenols. prepchem.com |

| Multi-step Synthesis with Purification | 4-Chloro-3-methylphenol | Optimization of reaction conditions (catalyst, temperature, pressure) and advanced purification. prepchem.com | Synthesis of 2-sulfo-4,6-dichloro-5-methylphenol. prepchem.com |

Insights from Theoretical and Computational Investigations

Theoretical and computational chemistry offers powerful tools for predicting the properties of molecules like this compound, guiding experimental work and providing deep mechanistic insights. Future research should focus on a comprehensive in silico characterization of this compound.

Density Functional Theory (DFT) calculations, which have been successfully applied to numerous substituted phenols and related structures, can be a cornerstone of this research. bohrium.comresearchgate.netrsc.org Such studies can predict the ground-state molecular geometry, bond lengths, and bond angles of this compound with high accuracy. rsc.org Vibrational analysis using DFT can simulate FT-IR and Raman spectra, aiding in the experimental characterization of the molecule. eurjchem.com

Furthermore, computational methods can illuminate the electronic properties of the molecule. The calculation of Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. eurjchem.comasianresassoc.org This is crucial for understanding its potential role in chemical reactions and its environmental transformation pathways. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), correlating the electronic transitions with experimental observations. eurjchem.com Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions, explaining the molecule's stability and electronic structure. eurjchem.com

Table 2: Computational Methods and Their Potential Application to this compound

| Computational Method | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, bond energies. rsc.orgeurjchem.com | Structural confirmation, interpretation of spectroscopic data. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. eurjchem.com | Understanding photochemical properties and reactivity. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution. eurjchem.comasianresassoc.org | Predicting chemical reactivity and sites of interaction. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, stabilization energies. eurjchem.com | Elucidating electronic stability and delocalization. |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the molecular surface. bohrium.com | Identifying regions for nucleophilic and electrophilic attack. |

Future Perspectives in Environmental Transformation Research

Chlorophenols are recognized as significant environmental pollutants, often originating from industrial processes or the degradation of pesticides like chlorophenoxy herbicides. nih.govunl.ptpjoes.com The environmental fate of this compound specifically, however, is largely uncharacterized. Future research must address this gap to assess its persistence, mobility, and potential for transformation in various environmental compartments.

A key research avenue is the study of its biodegradation. Many chlorinated compounds are refractory to microbial degradation, and their transformation can sometimes result in metabolites with increased toxicity. nih.gov Investigations should focus on identifying microbial consortia from contaminated soils or water that are capable of degrading this compound. This would involve microcosm studies to monitor its disappearance and identify the metabolic intermediates and final breakdown products. For example, the degradation of other chlorophenols often proceeds through hydroxylation and ring-cleavage steps.

Photodegradation is another critical transformation pathway. The presence of the phenol (B47542) group and chlorine atoms suggests that this compound could be susceptible to transformation under ultraviolet radiation, a process that could be significant in surface waters. Research should investigate its photolytic half-life and the identity of its photoproducts, as photochemical reactions of other phenols can lead to the formation of different, sometimes more persistent, compounds. nih.gov

Emerging Avenues in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the specific arrangement of functional groups on a molecule influences its biological or chemical activity. For this compound, SAR studies represent a significant opportunity for future research, particularly in the context of its potential use as a chemical intermediate or its toxicological profile.

Emerging research on related compounds provides a template for these investigations. For instance, studies on diorganotin(IV) complexes derived from 2-amino-4,6-dichloro-5-methylphenol show that the presence and position of electronegative chloro groups can enhance biological activity. researchgate.net This highlights the importance of the chlorine atoms in molecular interactions.

Future SAR studies on this compound could explore its potential as a scaffold or precursor for developing new molecules. By synthesizing a series of analogs—for example, by varying the position of the methyl group or the number and location of the chlorine atoms—researchers could probe how these structural modifications affect a specific biological endpoint. For example, dichlorinated phenyl rings are key components in certain selective receptor modulators. nih.gov Investigating how the unique 2,3-dichloro-5-methyl substitution pattern interacts with biological targets, compared to other isomers like 2,4- or 3,5-dichlorophenol, could uncover novel activities. This comparative approach is essential, as even minor changes in substituent position can dramatically alter a molecule's ability to fit into an enzyme's active site or a receptor's binding pocket. unl.pt

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2,3-Dichloro-5-methylphenol in environmental or biological samples?